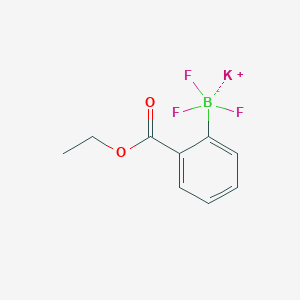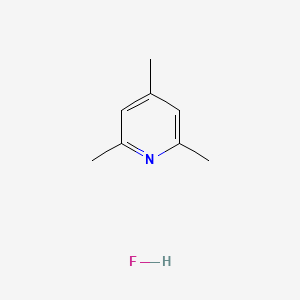![molecular formula C11H13F2NO2 B1461822 3-([(3,4-difluorophényl)méthyl]amino)propanoate de méthyle CAS No. 1152548-66-7](/img/structure/B1461822.png)
3-([(3,4-difluorophényl)méthyl]amino)propanoate de méthyle
Vue d'ensemble
Description
Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate is an organic compound with the molecular formula C11H13F2NO2 It is a derivative of propanoic acid and contains a difluorophenyl group, making it a fluorinated compound
Applications De Recherche Scientifique
Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
Target of Action
, which are often associated with neurotransmitter activity in the central nervous system.
Mode of Action
As a phenethylamine derivative, it may interact with various receptors or enzymes in the body, leading to changes in physiological processes.
Biochemical Pathways
. Phenethylamines, in general, are known to affect various biochemical pathways related to neurotransmission.
Pharmacokinetics
. These properties would significantly impact the bioavailability of the compound.
Result of Action
As a phenethylamine derivative, it may have effects on neurotransmission, potentially influencing mood, cognition, and behavior.
Action Environment
. Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate typically involves the reaction of 3,4-difluorobenzylamine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups attached to the difluorophenyl ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-{[(3,4-dichlorophenyl)methyl]amino}propanoate
- Methyl 3-{[(3,4-dimethylphenyl)methyl]amino}propanoate
- Methyl 3-{[(3,4-dimethoxyphenyl)methyl]amino}propanoate
Uniqueness
Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
methyl 3-[(3,4-difluorophenyl)methylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-16-11(15)4-5-14-7-8-2-3-9(12)10(13)6-8/h2-3,6,14H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSVBPSGPNINFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid](/img/structure/B1461740.png)






![N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine](/img/structure/B1461752.png)

![3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B1461756.png)



